(R)-1-(3-Chlorophenyl)-N-methylethan-1-amine
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Overview
Description
®-1-(3-Chlorophenyl)-N-methylethan-1-amine is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, making it an important molecule for enantioselective synthesis and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine typically involves the reduction of ®-1-(3-Chlorophenyl)-2-nitropropene using suitable reducing agents. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine often involves large-scale reduction processes using hydrogenation techniques. The use of chiral catalysts and advanced purification methods ensures high enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imines and oximes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
®-1-(3-Chlorophenyl)-N-methylethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Chloro-1-(3-chlorophenyl)ethanol
- ®-3-Chlorophenyl oxirane
- ®-1-(3-Chlorophenyl)-2-chloroethanol
Uniqueness
®-1-(3-Chlorophenyl)-N-methylethan-1-amine is unique due to its specific chiral center and the presence of both a chlorophenyl group and a methylamine group. This combination of functional groups and stereochemistry makes it a valuable compound for enantioselective synthesis and research.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI Key |
IYUOJXAYGDGASL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Cl)NC |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC |
Origin of Product |
United States |
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